N-(Pyridin-2-yl)isonicotinamide
Overview
Description
N-(Pyridin-2-yl)isonicotinamide is an organic compound with the molecular formula C₁₁H₉N₃O. It is a derivative of isonicotinamide, where the amide nitrogen is bonded to a pyridin-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Pyridin-2-yl)isonicotinamide can be synthesized through various methods. One common approach involves the reaction of isonicotinic acid with 2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Another method involves the use of nitrostyrenes and 2-aminopyridines to form N-(Pyridin-2-yl)iminonitriles as intermediates, which are then converted to this compound under basic conditions with cesium carbonate in alcoholic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-2-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields this compound N-oxide, while reduction with LiAlH₄ produces N-(Pyridin-2-yl)amine .
Scientific Research Applications
N-(Pyridin-2-yl)isonicotinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(Pyridin-2-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s pyridine rings facilitate interactions with various biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-3-yl)isonicotinamide: Similar structure but with the pyridinyl group at the 3-position.
N-(Pyridin-4-yl)isonicotinamide: Pyridinyl group at the 4-position.
N-(Pyridin-2-yl)benzamide: Benzamide derivative with a pyridinyl group.
Uniqueness
N-(Pyridin-2-yl)isonicotinamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridinyl group affects the compound’s ability to interact with molecular targets, making it distinct from its analogs .
Properties
IUPAC Name |
N-pyridin-2-ylpyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-7-12-8-5-9)14-10-3-1-2-6-13-10/h1-8H,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRWFGNRKDLVDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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